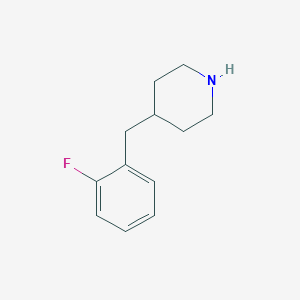

4-(2-Fluorobenzyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorobenzyl piperidine derivatives often involves the Grignard reaction, a technique utilized for constructing carbon-carbon bonds. For example, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine was achieved through the Grignard reaction of 4-fluoro-bromobenzene and pyridine-4-aldehyde, followed by deoxygenation and ring saturation processes (Proszenyák et al., 2005). This method demonstrates the feasibility of incorporating fluorine atoms into the benzyl position, which is crucial for the synthesis of 4-(2-Fluorobenzyl)piperidine.

Molecular Structure Analysis

The molecular structure of fluorobenzyl piperidine derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of a novel bioactive heterocycle containing the fluorobenzyl piperidine motif was confirmed using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018). These methods provide detailed information about the atomic and electronic structure, confirming the presence of the fluorobenzyl group attached to the piperidine ring.

Chemical Reactions and Properties

Fluorobenzyl piperidine derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, these compounds have been utilized in the synthesis of radiotracers for PET imaging, where the fluorobenzyl piperidine moiety plays a critical role in the biological activity of the resulting molecules (Labas et al., 2011). The incorporation of fluorine atoms significantly impacts the chemical reactivity and biological properties of these compounds.

Scientific Research Applications

-

Scientific Field: Organic Chemistry

- Application : “4-(2-Fluorobenzyl)piperidine” is a chemical compound used in organic chemistry . It is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds. The specific methods of application can vary widely depending on the desired end product .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Biochemistry

- Application : There is some evidence that similar compounds may have applications in biochemistry . For example, tyrosinase, an enzyme involved in the production of melanin, has been studied extensively in the context of skin pigmentation and melanoma .

- Methods of Application : In these studies, compounds similar to “4-(2-Fluorobenzyl)piperidine” could potentially be used to inhibit the activity of tyrosinase, thereby affecting the production of melanin .

- Results or Outcomes : While the specific outcomes of these studies are not detailed, the potential implications could include new therapeutics for preventing skin pigmentation and melanoma .

-

Scientific Field: Microbiology

- Application : Piperidine derivatives, including “4-(2-Fluorobenzyl)piperidine”, have been studied for their antibacterial properties .

- Methods of Application : In these studies, the compounds were reacted with various halogenated benzyl compounds in the presence of triethylamine in benzene at reflux .

- Results or Outcomes : The specific outcomes of these studies are not detailed, but the research suggests potential applications in the development of new antibacterial agents .

-

Scientific Field: Medicinal Chemistry

- Application : Piperidine derivatives, including “4-(2-Fluorobenzyl)piperidine”, are used in over twenty drug classes . They are found in anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .

- Methods of Application : The specific methods of application can vary widely depending on the desired end product .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Synthesis of Complex Organic Compounds

- Application : “4-(2-Fluorobenzyl)piperidine” is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Pharmaceutical Research

- Application : “4-(2-Fluorobenzyl)piperidine” is a key component in many pharmaceuticals . It is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Synthesis of Complex Organic Compounds

- Application : “4-(2-Fluorobenzyl)piperidine” is often used in the synthesis of complex organic compounds . For example, it can be used in the synthesis of 2,6-disubstituted piperidines .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds. In one protocol, the earlier synthesized 2-substituted 8-nonen-4-amines cyclized via intramolecular hydroamination reaction in the presence of complex Cp* 2 NdCH(TMS) 2 to achieve 2,6-disubstituted piperidines .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

-

Scientific Field: Pharmaceutical Research

Safety And Hazards

properties

IUPAC Name |

4-[(2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTZGYXMDTTYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444758 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorobenzyl)piperidine | |

CAS RN |

194288-97-6 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)